Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-
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Overview
Description
Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- is a complex organic compound with the molecular formula C22H28N6O This compound is characterized by its unique structure, which includes a cyclohexanol moiety linked to a pyrazolyl-pyrimidinyl group through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling through an amino linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium catalysts in a hydrogenation reaction can be employed to achieve the desired trans-configuration of the cyclohexanol moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole and pyrimidine rings.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the pyrazole ring can lead to the formation of a dihydropyrazole derivative.
Scientific Research Applications
Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For instance, the pyrazole and pyrimidine rings can interact with nucleotide-binding sites, affecting cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanol, 4-[[4-[5-(methylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-
- Cyclohexanol, 4-[[4-[5-(ethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-
- Cyclohexanol, 4-[[4-[5-(propylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-
Uniqueness
Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- stands out due to its specific dimethylamino substitution, which enhances its binding affinity and selectivity towards certain molecular targets. This unique feature makes it a valuable compound for targeted therapeutic applications and advanced research in medicinal chemistry.
Properties
Molecular Formula |
C22H28N6O |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-[[4-[1-benzyl-5-(dimethylamino)pyrazol-4-yl]pyrimidin-2-yl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C22H28N6O/c1-27(2)21-19(14-24-28(21)15-16-6-4-3-5-7-16)20-12-13-23-22(26-20)25-17-8-10-18(29)11-9-17/h3-7,12-14,17-18,29H,8-11,15H2,1-2H3,(H,23,25,26) |
InChI Key |
SZNPQONVZOSPLO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=NN1CC2=CC=CC=C2)C3=NC(=NC=C3)NC4CCC(CC4)O |
Origin of Product |
United States |
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